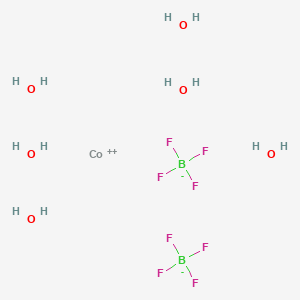

Cobalt(II) tetrafluoroborate hexahydrate

Description

Significance and Research Context of Cobalt(II) Coordination Compounds

Cobalt(II) coordination compounds are a cornerstone of modern chemical research, valued for their diverse structural geometries and multifaceted applications. wisdomlib.orgresearchgate.net With a d7 electron configuration, cobalt(II) ions can form complexes in various coordination environments, including octahedral, tetrahedral, and square planar geometries. numberanalytics.com This structural flexibility gives rise to a range of electronic and magnetic properties. wisdomlib.org For instance, octahedral complexes of Co(II) often exhibit magnetic moments between 4.11 and 5.18 B.M., which are indicative of their specific geometric arrangements. wisdomlib.org

The significance of these compounds extends across numerous fields. In catalysis, they are crucial for various organic reactions and polymerization processes. chemimpex.com The ability of the cobalt ion to participate in redox reactions, cycling between oxidation states, is fundamental to its catalytic activity. numberanalytics.com Researchers are actively exploring cobalt complexes for their potential in chemotherapy, designing them to target specific biological molecules and pathways. nih.gov Furthermore, these compounds are integral to materials science for developing advanced materials, including high-performance coatings and magnetic materials. chemimpex.com

Historical Perspectives on Cobalt(II) Fluoroborate Chemistry in Academic Investigations

The history of cobalt itself dates back centuries, where its compounds were used to impart a deep blue color to glass and ceramics in ancient civilizations like Egypt and Persia. wikipedia.orgshef.ac.uk The element was officially discovered and named around 1735 by Swedish chemist Georg Brandt, who demonstrated that cobalt, not bismuth, was the source of the blue color in certain minerals. wikipedia.orgshef.ac.uk The name "cobalt" is derived from the German word "kobold," meaning "goblin" or "evil spirit," a term used by miners who found that smelting these ores released toxic fumes (now known to be from arsenic, which is commonly found alongside cobalt). usitc.gov

While the broader field of cobalt chemistry has a long history, the specific investigation of fluoroborate compounds is a more modern development. The first U.S. patent for a cobalt alloy was granted in 1907. usitc.gov The advancement of coordination chemistry in the 20th century paved the way for the synthesis and study of complex salts like cobalt(II) tetrafluoroborate (B81430). Fluoride (B91410) and fluoroborate compounds, in general, have become critical in various modern technologies, from oil refining to the synthesis of pharmaceuticals. americanelements.com The use of cobalt(II) tetrafluoroborate hexahydrate as a starting material in academic research is a reflection of this evolution, providing a stable and soluble source of cobalt(II) ions for creating novel materials and catalysts. chemimpex.com

Scope and Objectives of Current Scholarly Research on this compound

Current research on this compound is vibrant and primarily focused on its application as a versatile precursor and catalyst. As a red crystalline powder, it serves as a key starting material for synthesizing a variety of coordination complexes. lookchem.com

A major objective is the creation of new homometallic and heterometallic complexes for the study of their electronic and magnetic properties. lookchem.com For example, it has been used to prepare trinuclear heteroscorpionate complexes that display unique magnetic behaviors. These studies are fundamental to advancing the field of materials science and nanotechnology.

In the realm of catalysis, this compound is employed to catalyze a range of chemical reactions, particularly in organic synthesis. chemimpex.comchemicalbook.com Its utility as a Lewis acid is a key property in these applications. Researchers also utilize it in electrochemistry, where it can serve as an electrolyte in batteries, contributing to enhanced energy storage capabilities. chemimpex.com The compound's ability to act as a precursor for cobalt nanoparticles further extends its relevance in the development of advanced materials. chemimpex.com The overarching goal of this research is to leverage the unique properties of this compound for precise control over chemical reactions and to develop new materials with tailored functions. chemimpex.com

Physicochemical and Crystallographic Data

The fundamental properties of this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | Co(BF₄)₂·6H₂O scbt.com |

| Molecular Weight | 340.63 g/mol chemimpex.comscbt.comsigmaaldrich.com |

| Appearance | Red to pink crystalline powder lookchem.com |

| CAS Number | 15684-35-2 chemimpex.comscbt.comsigmaaldrich.com |

| Solubility | Highly soluble in water and polar organic solvents chemimpex.com |

| Purity | Typically available in 96% to 99% purity scbt.comsigmaaldrich.com |

| Sensitivity | Hygroscopic chemicalbook.comfishersci.com |

Table 2: Crystallographic and Identification Data

| Identifier | Value |

|---|---|

| IUPAC Name | cobalt(2+);ditetrafluoroborate;hexahydrate nih.govnih.gov |

| InChI | 1S/2BF4.Co.6H2O/c22-1(3,4)5;;;;;;;/h;;;61H2/q2*-1;+2;;;;;; sigmaaldrich.comnih.gov |

| InChIKey | KQHRHDAVLSRYNA-UHFFFAOYSA-N sigmaaldrich.comnih.gov |

| SMILES | B-(F)(F)F.B-(F)(F)F.O.O.O.O.O.O.[Co+2] nih.gov |

| EC Number | 247-740-2 lookchem.comsigmaaldrich.com |

| PubChem CID | 15771041 chemimpex.comnih.gov |

Structure

2D Structure

Propriétés

IUPAC Name |

cobalt(2+);ditetrafluoroborate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Co.6H2O/c2*2-1(3,4)5;;;;;;;/h;;;6*1H2/q2*-1;+2;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHRHDAVLSRYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.O.O.O.O.O.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2CoF8H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578155 | |

| Record name | Cobalt(2+) tetrafluoroborate--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15684-35-2 | |

| Record name | Cobalt(2+) tetrafluoroborate--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt(II) tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for Synthesis and Preparation of Cobalt Ii Tetrafluoroborate Hexahydrate and Its Derivatives

Laboratory-Scale Synthesis Techniques for Cobalt(II) Tetrafluoroborate (B81430) Hexahydrate

The synthesis of cobalt(II) tetrafluoroborate hexahydrate in a laboratory setting can be achieved through several established techniques. These methods are generally straightforward and reliable for producing the compound for research and small-scale applications.

Direct Neutralization Routes (e.g., Cobalt(II) Carbonate or Hydroxide (B78521) with Tetrafluoroboric Acid)

A prevalent and efficient laboratory method for preparing this compound involves the direct neutralization of a cobalt(II) salt with tetrafluoroboric acid (HBF₄). The most commonly used starting materials are cobalt(II) carbonate (CoCO₃) or cobalt(II) hydroxide (Co(OH)₂).

The reaction with cobalt(II) carbonate proceeds as follows: CoCO₃ + 2HBF₄ + 5H₂O → Co(BF₄)₂·6H₂O + CO₂

In this reaction, a stoichiometric ratio of 1:2 of cobalt(II) carbonate to tetrafluoroboric acid is typically employed to ensure the complete neutralization of the acid. The reaction is generally conducted at a controlled temperature range of 25–40°C to prevent the decomposition of the tetrafluoroboric acid. The evolution of carbon dioxide gas is a clear indicator of the reaction's progress. After the reaction is complete, the resulting solution is filtered to remove any unreacted starting material. The filtrate is then concentrated, often under reduced pressure, and cooled to induce crystallization of the desired pink to violet this compound crystals.

A similar reaction can be performed using cobalt(II) hydroxide: Co(OH)₂ + 2HBF₄ + 4H₂O → Co(BF₄)₂·6H₂O

This method offers a clean reaction with water as the only byproduct, simplifying the purification process.

Alternative Synthetic Pathways

While direct neutralization is common, other pathways can also be employed for the synthesis of this compound. One such alternative involves the reaction of cobalt(II) oxide with tetrafluoroboric acid. This method, analogous to the reaction with cobalt(II) hydroxide, yields the desired product and water.

Advanced Synthetic Approaches for High-Purity Applications

For applications demanding high-purity this compound, such as in catalysis and materials science, more advanced synthetic strategies are employed. These methods focus on achieving greater control over the product's purity and crystalline form.

Solvothermal Methodologies Utilizing Cobalt(II) Acetate (B1210297) Tetrahydrate

The solvothermal method is an advanced technique that can be adapted for the synthesis of high-purity this compound. While direct synthesis of the tetrafluoroborate salt via this method is less commonly documented, the underlying principles of using a cobalt precursor like cobalt(II) acetate tetrahydrate (Co(CH₃COO)₂·4H₂O) are relevant. mdpi.comwikipedia.org Solvothermal synthesis involves a chemical reaction in a closed vessel (an autoclave) using a solvent at a temperature above its boiling point. This technique allows for precise control over the size, morphology, and crystallinity of the resulting product.

In a typical, though less direct, application of this principle, cobalt(II) acetate tetrahydrate can be used as a precursor to form cobalt-containing materials under solvothermal conditions. mdpi.com The controlled decomposition of cobalt(II) acetate tetrahydrate at elevated temperatures is a known route to various cobalt oxides. mdpi.comrsc.org This highlights its utility as a versatile starting material in advanced synthesis.

Strategies for Purity Control and Yield Optimization in Research Synthesis

In any synthetic route, several strategies are crucial for maximizing the purity and yield of this compound.

| Strategy | Description |

| Stoichiometric Control | Precise measurement of reactants according to the reaction stoichiometry is essential to ensure complete conversion and minimize unreacted starting materials in the final product. |

| Temperature and pH Monitoring | Careful control of reaction temperature and pH prevents the formation of unwanted byproducts and the decomposition of the tetrafluoroborate anion. |

| Recrystallization | This is a standard purification technique for solid compounds. The crude this compound is dissolved in a suitable solvent (typically water) at an elevated temperature, and then allowed to cool slowly. The pure crystals will form, leaving impurities dissolved in the mother liquor. |

| Filtration and Washing | After crystallization, the product is collected by filtration and washed with a small amount of a cold, appropriate solvent to remove any residual impurities adhering to the crystal surface. |

| Drying Conditions | The purified crystals must be dried under controlled conditions (e.g., in a desiccator or under vacuum) to remove the solvent without causing decomposition of the hydrated salt. |

Preparation of Cobalt(II) Complexes Utilizing this compound as Precursor

This compound is a valuable precursor for the synthesis of a wide range of cobalt(II) complexes. chemimpex.com Its utility stems from the fact that the tetrafluoroborate anion (BF₄⁻) is a weakly coordinating anion. This means it can be easily displaced by other ligands, making the cobalt(II) ion readily available to form new coordination compounds.

This property is exploited in coordination chemistry to synthesize novel complexes with specific electronic and magnetic properties. lookchem.com For instance, researchers have used this compound as a starting material to create homometallic and heterometallic trinuclear heteroscorpionate complexes. lookchem.com The synthesis typically involves reacting a methanolic solution of the desired ligand with this compound. The resulting complexes can then be characterized to study their structural, spectroscopic, and magnetic characteristics.

The general scheme for such a reaction is: Co(BF₄)₂·6H₂O + nL → Co(L)n₂ + 6H₂O where 'L' represents the incoming ligand and 'n' is the stoichiometric coefficient.

The choice of ligand and reaction conditions allows for the targeted synthesis of cobalt complexes with diverse geometries and functionalities, which are of interest for applications in areas such as catalysis and materials science. chemimpex.com

General Considerations for Complex Synthesis

The successful synthesis of cobalt(II) tetrafluoroborate complexes hinges on several key experimental factors. These include the choice of solvent, the precise ratio of reactants, the control of the atmospheric conditions, and the regulation of temperature. Each of these plays a crucial role in directing the reaction towards the desired product and minimizing the formation of unwanted byproducts.

Anhydrous Solvents

The use of anhydrous solvents is frequently essential in the synthesis of cobalt(II) tetrafluoroborate complexes to prevent the hydrolysis of the metal salt and the ligand. Water can compete with the intended ligand for coordination sites on the cobalt(II) ion, leading to the formation of aqua complexes or hydroxides. Solvents such as methanol (B129727), ethanol (B145695), and acetonitrile (B52724) are commonly employed. tandfonline.comnih.gov For instance, the preparation of dicarboxylic acid hydrazide complexes of cobalt(II) tetrafluoroborate utilizes methanol as the solvent. tandfonline.com Similarly, anhydrous acetonitrile was used in the synthesis of a cobalt(II) complex with a guanidine-based pincer ligand. nih.gov The choice of solvent can also influence the course of the reaction; in one study, a reaction in anhydrous acetonitrile led to the cyclization of the ligand, while the same reaction in anhydrous methanol did not proceed. rsc.org The removal of residual water from solvents is often achieved through standard laboratory procedures, and the use of solvents like 95% ethanol can aid in the precipitation of the final product, as the complex may be insoluble in it. uvm.edu

Stoichiometric Ratios

The molar ratio of the cobalt(II) salt to the ligand is a critical parameter that dictates the structure and composition of the final complex. By carefully controlling the stoichiometry, chemists can target the formation of specific coordination geometries. For example, in the synthesis of dicarboxylic acid hydrazide complexes, both 1:1 and 1:2 metal-to-ligand reactant ratios were investigated to produce different complex structures. tandfonline.com A 1:2 molar ratio of CoCO₃ to HBF₄ is recommended for complete neutralization when preparing the starting salt. In the formation of cobalt pincer nitrosyl hydride complexes, a 2 mol % of the nitrosyl complex was used relative to the alkene substrate. acs.orgnih.gov The precise control of stoichiometry is crucial for ensuring the complete formation of the desired complex and avoiding mixtures of products.

Inert Atmospheres

Many syntheses of cobalt(II) complexes are carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Co(II) center to Co(III). acs.orgupm.edu.my Cobalt(II) can be susceptible to oxidation, especially in the presence of certain ligands and atmospheric oxygen. nih.gov The use of an inert atmosphere is a standard precaution in coordination chemistry to maintain the desired oxidation state of the metal ion throughout the reaction. youtube.com For example, the synthesis of a cobalt(II) complex with a diisonitrile ligand was performed under a nitrogen atmosphere. tandfonline.com Similarly, the preparation of cobalt(II) complexes of 3-hydroxyflavone (B191502) was carried out under a nitrogen atmosphere using deoxygenated solutions. upm.edu.my This technique involves flame-drying the reaction flask to remove adsorbed water and then flushing the system with an inert gas. youtube.com

Temperature Control

Temperature is a crucial factor that can influence the rate of reaction, the stability of the reactants and products, and the position of chemical equilibria. colorado.eduresearchgate.net Many syntheses of cobalt(II) tetrafluoroborate complexes are conducted at specific temperatures to optimize the yield and purity of the product. For instance, the synthesis of cobalt(II) tetrafluoroborate from cobalt carbonate and hydrofluoroboric acid is carried out at 25–40°C to prevent the decomposition of the acid. Some reactions require elevated temperatures, such as the preparation of a bis(pyridine)bis(3-hydroxyflavonato)cobalt(II) complex which involves heating under reflux at 116°C. upm.edu.my Conversely, other procedures require low temperatures for crystallization, such as the growth of single crystals of a cobalt(II) pincer complex at -40°C. nih.gov The effect of temperature is also dramatically illustrated by the thermochromic behavior of some cobalt complexes, where a change in temperature can shift the equilibrium between different colored species, such as the pink octahedral [Co(H₂O)₆]²⁺ and the blue tetrahedral [CoCl₄]²⁻. colorado.eduflinnsci.comyoutube.com

Table 1: Key Parameters in the Synthesis of Cobalt(II) Tetrafluoroborate Complexes

| Parameter | Consideration | Examples | Reference |

|---|---|---|---|

| Solvent | Prevention of hydrolysis and influence on reaction pathway. | Anhydrous methanol, acetonitrile, ethanol. | tandfonline.comnih.govrsc.org |

| Stoichiometry | Control of the final complex's structure and composition. | 1:1 and 1:2 metal-to-ligand ratios. | tandfonline.com |

| Atmosphere | Prevention of oxidation of Co(II). | Nitrogen or argon atmosphere. | nih.govacs.orgupm.edu.mytandfonline.com |

| Temperature | Influence on reaction rate, product stability, and equilibrium. | Specific temperature ranges (e.g., 25-40°C) or reflux conditions. | upm.edu.mycolorado.edu |

Advanced Structural Elucidation and Spectroscopic Characterization of Cobalt Ii Tetrafluoroborate Hexahydrate and Its Complexes

Crystallographic Investigations

Crystallographic studies, particularly single-crystal X-ray diffraction, have been fundamental in providing a definitive three-dimensional understanding of the atomic arrangement in cobalt(II) tetrafluoroborate (B81430) complexes.

Single-crystal X-ray diffraction is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. nih.govyoutube.com For cobalt(II) complexes, this method has been instrumental in establishing coordination numbers and geometries. The cobalt(II) ion, with its d⁷ electron configuration, can adopt various coordination geometries, with octahedral and tetrahedral being the most prevalent. libretexts.orgresearchgate.net

In many of its complexes, cobalt(II) exhibits a six-coordinate octahedral geometry, where the central cobalt ion is surrounded by six ligand donor atoms at the vertices of an octahedron. libretexts.orglibretexts.org An example is the complex diaqua[6,6′-sulfanediylbis(2,2′-bipyridine)]cobalt(II), which features a compressed octahedral CoN₄O₂ coordination sphere. nih.gov In this structure, the four nitrogen atoms from the tetradentate ligand occupy the equatorial positions, with two water molecules at the axial sites. nih.gov The determination of bond lengths and angles from diffraction data provides insight into the electronic state of the metal ion; for instance, the observed Co—N and Co—O bond lengths can confirm a high-spin state for the Co(II) center. nih.gov

Tetrahedral geometry is also common for cobalt(II), particularly with large anionic ligands. libretexts.org The choice between octahedral and tetrahedral geometry is influenced by factors such as the size and electronic properties of the ligands and the nature of the counter-ions.

| Coordination Number | Geometry | Example Complex |

|---|---|---|

| 4 | Tetrahedral | [CoCl₄]²⁻ uwimona.edu.jm |

| 5 | Trigonal Bipyramidal | [CoCl₅]²⁻ libretexts.org |

| 5 | Square Pyramidal | VO(acac)₂ (Vanadyl complex example) libretexts.org |

| 6 | Octahedral | [Co(H₂O)₆]²⁺ libretexts.org |

In the solid state, cobalt(II) tetrafluoroborate hexahydrate, Co(BF₄)₂·6H₂O, features a central cobalt(II) ion coordinated by six water molecules. sigmaaldrich.comnih.gov These water molecules act as ligands, forming a hexaaquacobalt(II) cation, [Co(H₂O)₆]²⁺. The geometry of this complex cation is typically octahedral, with the oxygen atoms of the six water molecules bonded directly to the cobalt ion. libretexts.orglibretexts.org The tetrafluoroborate ions are present as counter-ions, balancing the charge of the complex cation.

In related structures, such as diaqua[6,6′-sulfanediylbis(2,2′-bipyridine)]cobalt(II) nitrate, two water molecules are found to occupy the axial positions of a compressed octahedral geometry. nih.gov The Co—O bond lengths in this specific complex were determined to be 2.0444(18) Å and 2.0821(17) Å. nih.gov This type of detailed structural information, derived from X-ray diffraction, is crucial for understanding the interactions within the coordination sphere of the metal.

While often considered a non-coordinating anion, the tetrafluoroborate (BF₄⁻) ion can, under certain conditions, directly coordinate to the metal center. iucr.org In the complex trans-tetrakis(3-tert-butyl-5-methylpyrazole)bis(tetrafluoroborato)cobalt(II), the BF₄⁻ ligands are directly bonded to the cobalt(II) ion in the axial positions of an octahedral complex. iucr.org The coordination of the anion is evidenced by an elongation of the B-F bond involved in bonding to the metal compared to the non-coordinated fluorine atoms. iucr.org

More commonly, the tetrafluoroborate anion participates in non-covalent interactions, such as hydrogen bonding. Research has shown that anions like tetrafluoroborate can act as templates in the self-assembly of complex structures, such as tetrahedral cages. pnas.org In these systems, the anion occupies a central cavity and forms multiple hydrogen-bonding interactions with the surrounding organic ligands, thereby directing the formation of the cage structure. pnas.org This templating effect highlights the significant role that seemingly "innocent" counter-ions can play in directing the architecture of coordination complexes. pnas.org

Spectroscopic Probes of Electronic and Geometric Structures

Spectroscopic techniques provide a window into the electronic structure of molecules, offering data that complements the structural information from crystallography.

Electron Paramagnetic Resonance (EPR) spectroscopy is a sensitive technique for studying paramagnetic species, such as the Co(II) ion, which has a d⁷ electronic configuration with unpaired electrons. osti.gov The EPR spectra of Co(II) complexes are highly informative about the spin state, coordination environment, and electronic structure. marquette.edu

Cobalt(II) can exist in either a high-spin (S=3/2) or a low-spin (S=1/2) state, and both are known for four-, five-, and six-coordinate complexes. researchgate.net The specific spin state is determined by the ligand field strength. High-spin Co(II) in a low-symmetry environment often yields information-rich EPR spectra. marquette.edu The analysis of these spectra allows for the determination of g-values and zero-field splitting (ZFS) parameters, which are fingerprints of the electronic properties of the complex. osti.govnih.gov For example, EPR studies, in combination with computational methods like Density Functional Theory (DFT), have been used to definitively assign the high-spin state for certain Co(II) complexes and to quantify spin-orbit coupling contributions. nih.gov

The technique is also valuable for probing changes in coordination. Multi-frequency EPR spectroscopy has been used to study a series of Co(II) molecular catalysts, revealing a linear correlation between the Co(II) A_z value and the g_x value that depends on the strength of axial ligands. osti.gov This demonstrates EPR's ability to elucidate the relationship between the coordination environment and the electronic structure, which is crucial for designing catalysts with improved activity. osti.gov

| Spin State | Spin Quantum Number (S) | Typical Geometry | Ligand Field |

|---|---|---|---|

| High-Spin | 3/2 | Octahedral, Tetrahedral researchgate.net | Weak |

| Low-Spin | 1/2 | Octahedral, Square Planar researchgate.netnih.gov | Strong |

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions between d-orbitals of the metal ion. For cobalt(II) complexes, the position and intensity of absorption bands in the visible region are highly characteristic of the coordination geometry. uwimona.edu.jm This phenomenon is responsible for the well-known color change from the pink or red of octahedral Co(II) complexes to the intense blue of tetrahedral Co(II) complexes. uwimona.edu.jm

In an octahedral ligand field, such as that in the [Co(H₂O)₆]²⁺ ion, the UV-Vis spectrum typically shows a broad absorption band around 500-600 nm. This band is assigned to the ⁴T₁g(P) ← ⁴T₁g electronic transition. uwimona.edu.jm Another, lower energy band, corresponding to the ⁴T₂g ← ⁴T₁g transition, is often observed in the near-infrared region around 8000 cm⁻¹ (1250 nm). uwimona.edu.jm

For tetrahedral Co(II) complexes, such as [CoCl₄]²⁻, the spectrum is dominated by a more intense, structured band in the visible region (around 15,000 cm⁻¹ or 667 nm), which is assigned to the ⁴T₁(P) ← ⁴A₂ transition. uwimona.edu.jm The higher intensity of tetrahedral complexes compared to octahedral ones is due to the lack of a center of symmetry in the tetrahedral geometry, which relaxes the selection rules for d-d transitions. The analysis of these d-d transitions allows for the calculation of ligand field parameters, such as the crystal field splitting energy (Δ) and the Racah parameter (B), providing quantitative insights into the electronic structure of the complex. uwimona.edu.jmresearchgate.net

| Geometry | Color | Key Transition | Approx. Wavenumber (cm⁻¹) | Molar Absorptivity (ε) (m² mol⁻¹) |

|---|---|---|---|---|

| Octahedral ([Co(H₂O)₆]²⁺) | Pink-Red | ⁴T₁g(P) ← ⁴T₁g | ~20,000 | < 1 |

| Tetrahedral ([CoCl₄]²⁻) | Blue | ⁴T₁(P) ← ⁴A₂ | ~15,000 | ~60 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the vibrational modes of molecules, providing a "fingerprint" based on their chemical structure and bonding. nih.govdtu.dk In the analysis of this compound, these methods are crucial for confirming the presence and structural integrity of the constituent ions, namely the hydrated cobalt cation, [Co(H₂O)₆]²⁺, and the tetrafluoroborate anion, BF₄⁻.

The tetrafluoroborate anion (BF₄⁻) possesses a tetrahedral (Td) symmetry. This high symmetry dictates its vibrational behavior. The primary vibrational modes for the BF₄⁻ anion are observed in distinct regions of the spectrum. The most intense band in the IR spectrum is the asymmetric stretching mode (ν₃), typically found around 1000-1100 cm⁻¹. The symmetric stretching mode (ν₁) is forbidden in the IR spectrum for a perfect tetrahedral ion but is strong in the Raman spectrum. Bending modes (ν₂ and ν₄) appear at lower frequencies.

In the solid state, the crystal field environment and interactions with the hydrated cobalt cation can reduce the symmetry of the BF₄⁻ anion. This can lead to the appearance of otherwise "forbidden" bands in the IR spectrum (like ν₁) and the splitting of degenerate modes (like ν₃ and ν₄). acs.org Fourier-transform infrared (FTIR) spectroscopy has been effectively used to study the vibrational band positions of the tetrafluoroborate anion in various environments, including ionic liquids. nih.gov

The water molecules coordinated to the cobalt(II) ion also exhibit characteristic vibrational bands. These include O-H stretching vibrations, typically seen as a broad band in the 3000-3500 cm⁻¹ region, and H-O-H bending vibrations around 1600-1630 cm⁻¹. The coordination to the cobalt ion can cause shifts in these frequencies compared to free water molecules. Analysis of carbon-cobalt thin films has demonstrated the utility of IR spectroscopy in identifying carbon-cobalt stretching modes. scispace.com

The following table summarizes the characteristic vibrational modes for the tetrafluoroborate anion.

| Vibrational Mode | Symmetry | IR Activity | Raman Activity | Typical Frequency Range (cm⁻¹) |

| Symmetric Stretch (ν₁) | A₁ | Inactive | Active | ~770 |

| Bending (ν₂) | E | Inactive | Active | ~350 |

| Asymmetric Stretch (ν₃) | F₂ | Active | Active | 1000 - 1100 |

| Bending (ν₄) | F₂ | Active | Active | ~520 - 530 |

Note: The exact frequencies can vary depending on the cation and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Ligand and Complex Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures in solution. However, its application to this compound presents significant challenges. The cobalt(II) ion is paramagnetic, possessing unpaired electrons that cause rapid nuclear relaxation and large, unpredictable chemical shifts. researchgate.net This typically results in extremely broad or unobservable signals for nuclei in close proximity to the Co(II) center in standard ¹H and ¹³C NMR spectra. researchgate.netnih.gov

Despite these challenges, NMR spectroscopy, particularly of heteroatoms like ¹⁹F and ¹¹B, provides invaluable information about the tetrafluoroborate anion and its environment.

¹⁹F and ¹¹B NMR: These techniques are highly effective for characterizing the BF₄⁻ anion. tandfonline.com ¹⁹F NMR spectra can confirm the presence of the tetrafluoroborate ion and can also be used to detect its hydrolysis products, such as the fluoroborate hydroxide (B78521) species ([BF₃OH]⁻). tandfonline.comescholarship.org The spectrum of the BF₄⁻ anion typically shows a characteristic 1:1:1:1 quartet due to coupling with the ¹¹B nucleus (spin I = 3/2). escholarship.org Similarly, the ¹¹B NMR spectrum exhibits a quintet due to coupling with the four equivalent ¹⁹F nuclei. The chemical shifts and line widths in these spectra can be influenced by temperature and interaction with the paramagnetic Co(II) cation. tandfonline.comaip.org

Ligand Characterization: When cobalt(II) tetrafluoroborate is used to synthesize coordination complexes with organic ligands, NMR can be used to characterize the ligands themselves. While protons close to the paramagnetic cobalt center may be broadened beyond detection, signals from protons further away on the ligand backbone can often be observed, albeit with some paramagnetic shifting and broadening. researchgate.netresearchgate.net By comparing the spectrum of the complex to that of the free ligand, information about coordination can be inferred. For some cobalt complexes, particularly those involving Co(III) or Co(I) which are diamagnetic, standard ¹H and ¹³C NMR are routine. researchgate.net The synthesis of various cobalt(II) derivatives has been confirmed using techniques including NMR spectroscopy. acs.org

The table below outlines the application of different NMR techniques in the study of cobalt(II) tetrafluoroborate and its complexes.

| NMR Technique | Target Nucleus | Application in Cobalt(II) Tetrafluoroborate Systems | Challenges |

| ¹⁹F NMR | Fluorine-19 | Primary method for observing the BF₄⁻ anion. tandfonline.com Detects hydrolysis products. escholarship.org Provides information on ion-solvent and ion-ion interactions. aip.org | Paramagnetic broadening from Co(II) can affect resolution and relaxation times. |

| ¹¹B NMR | Boron-11 | Complements ¹⁹F NMR for characterizing the BF₄⁻ anion. escholarship.org | Quadrupolar nucleus, which can lead to broader lines. Paramagnetic effects from Co(II). |

| ¹H / ¹³C NMR | Proton / Carbon-13 | Difficult for direct study of Co(H₂O)₆₂. Used to characterize organic ligands in diamagnetic Co(I) or Co(III) complexes or, with limitations, in paramagnetic Co(II) complexes. researchgate.netacs.org | Severe paramagnetic broadening and large, unpredictable shifts for nuclei near the Co(II) center. researchgate.net |

Elemental Analysis and Other Complementary Characterization Techniques

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements within a compound, serving as a primary confirmation of its empirical formula and purity. For this compound, with the chemical formula Co(BF₄)₂·6H₂O, the theoretical elemental composition can be calculated based on its molecular weight of approximately 340.63 g/mol . nih.govsigmaaldrich.com

The expected elemental composition provides a baseline against which experimentally determined values are compared to verify the identity and stoichiometry of the synthesized or procured compound.

Ion Chromatography for Fluoride (B91410) and Tetrafluoroborate Analysis

Ion Chromatography (IC) is a highly sensitive and selective analytical technique used for the separation and quantification of ions. metrohm.com In the context of this compound, IC is particularly valuable for analyzing the anionic species in solution. It serves two primary purposes:

Quantification of Tetrafluoroborate (BF₄⁻): IC methods can be developed to directly determine the concentration of the BF₄⁻ anion. This is crucial for quality control and for studying the stability of the compound in solution. Specialized methods, such as ion-pair liquid-liquid dispersive microextraction followed by IC, have been developed for the determination of tetrafluoroborate in various water samples with very low detection limits. amecj.com

Detection of Free Fluoride (F⁻): The tetrafluoroborate anion can undergo hydrolysis in aqueous solutions to produce free fluoride ions. IC is an excellent technique for quantifying trace levels of free fluoride, which is important as the presence of F⁻ can indicate sample degradation. thermofisher.comsquarespace.com Modern IC methods provide a robust and more accurate alternative to older techniques like ion-selective electrodes for fluoride analysis in various products. metrohm.comthermofisher.com The separation is achieved as ions pass through a column, and their retention time allows for identification and quantification. squarespace.comnih.gov

Elucidation of Coordination Chemistry and Complex Formation Dynamics

Ligand Exchange Reactions and Complex Stability

Ligand exchange reactions are fundamental to the coordination chemistry of cobalt(II) tetrafluoroborate (B81430) hexahydrate. In aqueous solutions, the cobalt(II) ion exists as the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, which imparts a characteristic pink color to the solution. chemguide.co.uk The water ligands in this complex can be substituted by a variety of other ligands, leading to the formation of new complexes with distinct properties. chemguide.co.uk

The stability of the resulting complexes is a crucial factor in these exchange reactions. The chelate effect, for instance, plays a significant role, where chelating ligands (ligands that can form multiple bonds with the central metal ion) form more stable complexes compared to monodentate ligands. libretexts.org This increased stability is attributed to a favorable increase in entropy upon the replacement of multiple monodentate ligands by a single polydentate ligand. libretexts.org

Formation of Homometallic Complexes

Cobalt(II) tetrafluoroborate hexahydrate serves as a versatile starting material for the synthesis of homometallic complexes, which contain multiple cobalt ions. lookchem.com These complexes are of significant interest due to their unique electronic and magnetic properties, which arise from metal-metal interactions. lookchem.comrsc.orgbohrium.com

One notable example is the formation of homometallic, trinuclear heteroscorpionate complexes. lookchem.com These complexes are synthesized using this compound as a precursor and are studied for their potential applications in materials science and as catalysts. lookchem.comchemimpex.com The synthesis often involves the reaction of the cobalt salt with a multidentate ligand capable of bridging multiple metal centers. rsc.org

Synthesis of Heterometallic Complexes

In addition to homometallic systems, this compound is also employed in the synthesis of heterometallic complexes, which contain cobalt along with one or more different metal ions. The synthesis of these complexes allows for the fine-tuning of electronic and magnetic properties by incorporating different metals with varying characteristics. The general approach involves reacting this compound with a suitable ligand and a salt of the other desired metal.

Dynamics of Ligand Substitution and Kinetic Studies

The dynamics of ligand substitution reactions involving cobalt(II) complexes are a subject of extensive research. These reactions can proceed through different mechanisms, broadly classified as dissociative, associative, and interchange pathways. nih.govlibretexts.org

Ultrafast T-jump studies on the transformation of aqua cobalt(II) complexes have shown a stepwise mechanism with timescales ranging from picoseconds to nanoseconds. nih.gov These studies indicate that the reaction can be rate-limited by structural changes, such as the transition from an octahedral to a tetrahedral geometry. nih.gov The mechanism is often described as an interchange mechanism, where the entering ligand assists in the displacement of the leaving ligand. nih.gov

Investigations into Specific Ligand Systems and Resulting Coordination Geometries

The coordination of this compound with various ligands gives rise to a wide array of coordination geometries, each with its own distinct properties. The choice of ligand is paramount in dictating the final structure of the complex.

Phosphine (B1218219) Complexes (e.g., cis-1,2-bis(diphenylphosphino)ethylene (B1586061) (dppv) ligands)

Phosphine ligands, such as cis-1,2-bis(diphenylphosphino)ethylene (dppv), have been extensively used to form stable complexes with cobalt(II). acs.orgnih.gov The reaction of this compound with dppv can lead to the formation of complexes with different coordination numbers and geometries depending on the reaction conditions and the solvent used. acs.orgnih.gov

For example, a four-coordinate square planar complex, [Co(dppv)₂][BF₄]₂, can be synthesized by reacting this compound with two equivalents of dppv in acetone (B3395972). acs.orgnih.gov This complex is notable as a rare example of a four-coordinate Co(II) complex with bidentate, redox-innocent ligands. acs.org Further reaction of this complex in acetonitrile (B52724) can lead to five- and six-coordinate species, such as [Co(dppv)₂(NCCH₃)][BPh₄]₂ and [Co(dppv)₂(NCCH₃)₂][BF₄]₂, respectively, demonstrating the ambivalence of the cobalt(II) center towards axial ligation. acs.orgnih.gov

The electronic structure and properties of these phosphine complexes have been investigated using techniques such as EPR spectroscopy, UV-visible spectroscopy, and electrochemical measurements. acs.orgnih.gov

Helicate Architectures Derived from this compound

This compound can also serve as a precursor for the formation of complex, self-assembled structures known as helicates. These are supramolecular structures where two or more ligand strands wrap around one or more metal ions, forming a helical arrangement.

The synthesis of a binuclear double-helical complex, [Co₂L₂], has been achieved through the reaction of cobalt(II) acetate (B1210297) tetrahydrate (which can be conceptually linked to the reactivity of the cobalt(II) ion from the tetrafluoroborate salt) with a bis(dipyrrolylmethene) ligand. researchgate.net These helicates are of interest for their unique photophysical properties and potential applications as sensors and tracers in biochemical studies. researchgate.net

Trinuclear Heteroscorpionate Complexes

This compound is a recognized precursor for the synthesis of both homometallic and trinuclear heteroscorpionate complexes. lookchem.comsigmaaldrich.com These complexes are of particular interest in materials science for the study of their electronic and magnetic properties. lookchem.com Scorpionate ligands, typically pyrazole-based chelating agents like tris(pyrazolyl)borate (Tp), are crucial in forming these structures. Research has demonstrated the synthesis of an unprecedented trinuclear Co(II) complex, [TpCo(Hpz)Br]₂(CoBr₂), from the reaction of a scorpionate ligand with a Co(II) source. tu-darmstadt.de In this structure, the terminal cobalt(II) centers are octahedrally coordinated, while the central bridging cobalt(II) ion adopts a distorted tetrahedral geometry. tu-darmstadt.de Such trinuclear arrangements are investigated for their unique magnetic behaviors, which could have implications for the development of advanced materials. lookchem.com

Studies on Four, Five, and Six-Coordinate Environments (e.g., Square-Planar, Pseudo-Square Pyramidal)

The coordination chemistry of cobalt(II) is rich, showcasing a variety of coordination numbers and geometries, often influenced by the nature of the ligands and reaction conditions. Cobalt(II) complexes can adopt four, five, and six-coordinate environments. For instance, studies have shown that from a single reaction, it is possible to obtain both five-coordinate complexes with a trigonal-bipyramidal geometry and six-coordinate complexes with an octahedral geometry. nih.gov

Other synthesized cobalt(II) complexes have been characterized with tetrahedral and tetragonally distorted octahedral geometries. researchgate.net The formation of square-planar and pseudo-square pyramidal geometries is also a known feature of cobalt(II) coordination chemistry, often dictated by the steric and electronic properties of the chelating ligands.

Phenomenon of Axial Ligand Ambivalence and Interconversion of Coordination States

The dynamic nature of cobalt(II) coordination spheres can lead to phenomena such as the interconversion between different coordination states. For example, kinetic analyses have indicated that some single- and bi-ligand cobalt(II) complexes can transition from octahedral to tetrahedral structures in solution. nih.gov This change in geometry is a significant aspect of their chemical reactivity.

Furthermore, the electronic state of the cobalt center can be subject to change. In certain cobalt(II) complexes with aminophenolate ligands, evidence of spin crossover has been observed in solution. nih.gov This involves a thermally induced transition between a high-spin and a low-spin state, which represents an interconversion of the electronic configuration of the d-orbitals of the Co(II) ion. This property is highly sensitive to the ligand field and can influence the magnetic and reactive properties of the complex.

Pincer Ligand Complexes

Pincer ligands are tridentate ligands that bind to a metal center in a meridional fashion, creating highly stable complexes. While specific syntheses starting from cobalt(II) tetrafluoroborate are not extensively detailed in the provided results, the use of other Co(II) salts like CoBr₂ is well-documented for creating pincer complexes, suggesting a similar reactivity for Co(BF₄)₂·6H₂O. nih.gov For example, paramagnetic Co(II) pincer complexes have been synthesized via a transmetalation protocol from CoBr₂. nih.gov These complexes can exhibit interesting coordination modes, such as κ³κ³ and κ²κ³ geometries in octahedral low-spin Co(II) systems. nih.gov Upon oxidation, these Co(II) pincer complexes can be converted into very stable 18-electron Co(III) species. nih.gov The robustness and tunable nature of pincer complexes make them valuable in the field of catalysis.

Pyrazole-Based Ligand Systems

Pyrazole-based ligands are fundamental to the formation of many cobalt complexes, including the previously mentioned scorpionate systems. Research has focused on synthesizing new tetradentate pyrazole-based ligands, such as [N',N'-bis(pyrazol-1-ylmethyl)]-N,N-dimethylethylenediamine, and their subsequent cobalt derivatives. koreascience.kr These efforts are partly driven by the goal of creating model compounds to study biological systems, like vitamin B12. koreascience.kr The reaction of cobalt(II) salts with these pyrazole-containing ligands can yield complexes with varying geometries and properties, often exhibiting paramagnetic behavior due to the Co(II) center. koreascience.kr The synthesis of a trinuclear cobalt(II) complex using the classic pyrazole-based tris(pyrazolyl)borate (Tp) ligand further underscores the importance of this ligand class in the coordination chemistry of cobalt. tu-darmstadt.de

Redox Properties and Oxidation State Changes in Cobalt(II) Complexes

The cobalt ion in complexes derived from this compound is initially in the +2 oxidation state. However, this is not fixed; the cobalt center can undergo both oxidation and reduction, a property that is central to its utility in catalysis and electron transfer processes. The Co(II) state can be oxidized to the more stable Co(III) state, often facilitated by strong field ligands, or reduced to the Co(I) state. youtube.comrsc.org

The redox potential of the Co(II)/Co(I) or Co(III)/Co(II) couple is highly dependent on the nature of the ligands coordinated to the metal center. nih.gov For example, in cobalt Schiff base complexes, the presence of proximal non-redox active cations can shift the Co(II)/Co(I) redox potential, primarily through electrostatic effects. nih.gov In studies of a dihydrogenated porphycene (B11496) cobalt(II) complex, electrochemical experiments showed that the one-electron reduction occurred at the central metal, affording a Co(I) species. rsc.org This ability to access multiple oxidation states is a key feature of the reactivity of these cobalt complexes.

Catalytic Applications and Mechanistic Investigations of Cobalt Ii Tetrafluoroborate Hexahydrate

Cobalt(II) Tetrafluoroborate (B81430) Hexahydrate as a Homogeneous Catalyst

The utility of cobalt(II) tetrafluoroborate hexahydrate as a catalyst spans several key areas of organic chemistry, where it is employed to promote reactions with efficiency and control. chemimpex.com It serves as a precursor for generating active catalytic species and is instrumental in processes ranging from creating complex polymers to forging specific chemical bonds. chemimpex.comcapes.gov.br

This compound (CoTFB) has been successfully used to create cobalt-containing hybrid particles through the inverse miniemulsion polymerization of 2-hydroxyethyl methacrylate (B99206) (HEMA). nih.govacs.org This technique allows for the encapsulation of the cobalt salt within poly(HEMA) particles. nih.govacs.org

Research has demonstrated that by systematically varying parameters such as the cosolvent, the continuous phase, the quantity of cobalt salt, and the surfactant's molecular weight, the particle size, distribution, and morphology can be controlled. nih.govacs.org The addition of a cosolvent like water is particularly beneficial, as it not only facilitates a higher loading of the metal salt but also helps in achieving a narrower particle size distribution. nih.govacs.org This method can produce hybrid particles with good colloidal stability across a wide range of cobalt salt concentrations, from 5.7 to 22.6 wt% relative to the monomer. acs.org The inverse miniemulsion approach shows a distinct advantage over direct miniemulsion, offering greater variability and a higher total amount of encapsulated metal salt while maintaining a narrow particle size distribution and colloidal stability. nih.govacs.org

Table 1: Influence of Parameters on Inverse Miniemulsion Polymerization of HEMA with CoTFB

| Parameter Varied | Observation | Reference |

|---|---|---|

| Cosolvent (e.g., water) | Promotes higher loading of metal salt; narrows particle size distribution. | nih.govacs.org |

| Cobalt Salt Content | Good colloidal stability achieved with 5.7 to 22.6 wt% salt relative to monomer. | acs.org |

| Polymerization Method | Inverse miniemulsion allows for greater variability and higher salt content than direct methods. | acs.org |

The catalyst is instrumental in various hydrocarbon functionalization reactions, enabling the introduction of new functional groups onto hydrocarbon skeletons.

A significant application of this compound is in the hydroazidation of olefins, providing a convenient route to synthesize alkyl azides. sonar.chorganic-chemistry.org Researchers have developed a method where a cobalt catalyst, prepared in situ from Co(BF₄)₂·6H₂O and a Schiff base ligand, effectively mediates the conversion of various olefins to azides. organic-chemistry.org This reaction typically uses tosyl azide (B81097) (TsN₃) as the nitrogen source and a silane, such as phenylsilane (B129415) (PhSiH₃) or tetramethyldisiloxane (TMDSO), as the hydride source. sonar.chorganic-chemistry.org

A key feature of this catalytic system is its high Markovnikov selectivity, meaning the azide group is added to the more substituted carbon of the double bond. sonar.chorganic-chemistry.orgcapes.gov.br The method is effective for a broad range of unactivated olefins and demonstrates tolerance for various functional groups. organic-chemistry.org Optimization of the reaction conditions, including the use of 6 mol % of the cobalt salt, leads to improved yields and a reduction in side products. sonar.chcapes.gov.br

Table 2: Cobalt-Catalyzed Hydroazidation of Olefins

| Component | Role / Specification | Reference |

|---|---|---|

| Catalyst | In situ generated from Co(BF₄)₂·6H₂O (6 mol %) and a Schiff base ligand. | sonar.chorganic-chemistry.org |

| Nitrogen Source | Tosyl azide (TsN₃) | sonar.chorganic-chemistry.org |

| Hydride Source | Simple silanes (e.g., PhSiH₃, TMDSO) | sonar.chorganic-chemistry.org |

| Selectivity | High Markovnikov selectivity | sonar.chorganic-chemistry.org |

| Substrate Scope | Broad range of unactivated olefins | sonar.chorganic-chemistry.org |

Cobalt(II) complexes serve as effective pre-catalysts for the regioselective hydroboration of terminal alkynes. nih.gov This reaction is a fundamental method for producing vinylboron compounds. nih.gov While various cobalt(II) sources can be used, the principle involves the in situ formation of an active Co-H species that drives the catalytic cycle. rsc.org

In the presence of a cobalt(II) catalyst and a suitable ligand, the hydroboration of terminal alkynes can yield Markovnikov products with high selectivity (α:β ratios up to 97:3). nih.gov The reaction pathway is understood to involve the insertion of the alkyne into a cobalt(II) hydride intermediate, followed by product release through σ-bond metathesis. nih.gov Interestingly, the stereoselectivity can sometimes be time-dependent, allowing for the quantitative conversion of Z-vinylboronate esters to the more thermodynamically stable E-isomers by varying the reaction time. researchgate.net This catalytic system is highly efficient, achieving high turnover numbers and frequencies even at room temperature. nih.gov

The development of catalytic C-H bond functionalization using inexpensive and abundant metals like cobalt is a significant area of research. researchgate.net Cobalt catalysts are capable of activating C-H bonds, a key step in many synthetic transformations. For example, a Co(II)-catalyzed reaction between aryl alkenes and acetone (B3395972) to form γ-diketones is initiated by a tert-butoxy (B1229062) radical, generated from TBHP and the Co(II) catalyst, which performs a hydrogen atom abstraction (HAT) from acetone—a form of C-H activation. acs.org In other systems, metal-ligand cooperativity in cobalt complexes has been shown to facilitate ligand-centered C-H activation as part of the catalytic cycle. nih.gov These examples highlight the potential of cobalt(II) compounds to act as catalysts in processes involving the challenging cleavage of C-H bonds.

This compound is explicitly recognized as a catalyst for fundamental organic reactions, including carbon-carbon bond formation and hydrochlorination. The application of cobalt catalytic systems for C-C bond formation has grown considerably, offering an inexpensive and effective alternative to catalysts based on precious metals. researchgate.net

Cobalt catalysts show high tolerance for various organic functional groups. researchgate.net A notable example is the synthesis of γ-diketones from aryl alkenes, where a Co(II) catalyst facilitates the formation of a new carbon-carbon bond. acs.org This methodology can be conducted on a gram scale, demonstrating its practical utility for synthesizing complex molecules that are precursors to various heterocyclic compounds. acs.org The broad utility of cobalt in coupling reactions, cycloadditions, and other transformations underscores its importance in modern organic synthesis. researchgate.netresearchgate.net

Oxidation Reactions (e.g., Aldehyde Deformylation, Sonochemical Oxidation)

Cobalt(II) complexes serve as effective catalysts in a variety of oxidation reactions. While research often focuses on cobalt complexes with specialized ligands, the underlying reactivity of the cobalt(II) center is key. One notable application is in the oxidation of aldehydes. For instance, cobalt(II) chloride in the presence of molecular oxygen and acetic anhydride (B1165640) can efficiently convert various aromatic and aliphatic aldehydes into their corresponding carboxylic acids at room temperature. researchgate.net In the case of phenolic aldehydes, this process leads to acylated carboxylic acids. researchgate.net

A related process is aldehyde deformylation, where a cobalt(II) precursor can be used to generate a cobalt(III) peroxo complex. acs.orgnih.gov This complex, formed from the reaction of a cobalt(II) species with hydrogen peroxide and a base, can stoichiometrically react with aldehydes. acs.orgnih.govbohrium.com These reactions can yield a mixture of alkenes and ketones. acs.orgnih.gov Furthermore, the cobalt(II) precursor itself can catalyze the activation of weak C-H bonds using oxidants like iodosobenzene (B1197198) or m-chloroperbenzoic acid. acs.orgnih.govbohrium.com This type of C-H activation is significant because it is catalytic with respect to the cobalt and does not require a second Lewis acid to proceed. acs.orgnih.gov

While the search results provide less specific information on sonochemical oxidation directly catalyzed by this compound, the general principles of cobalt-catalyzed oxidation suggest its potential applicability. The use of cobalt-loaded zeolites has demonstrated high activity in the complete oxidation of volatile organic compounds (VOCs) like propane (B168953) and n-hexane. mdpi.com This activity is attributed to the formation of various cobalt oxide species and the improved accessibility of active sites in hierarchically structured zeolites. mdpi.com

Hydrogenation and Esterification Processes

This compound has emerged as a valuable precursor for catalysts in hydrogenation and esterification reactions, offering an earth-abundant alternative to precious metals. nih.gov

In hydrogenation, catalyst systems derived from this compound have shown notable success. For example, a combination of Co(BF₄)₂·6H₂O with a Tetraphos ligand has been used for the reduction of carbon dioxide to formates. nih.gov Cobalt-based catalysts are generally recognized for their ability to catalyze the hydrogenation of a wide range of substrates, from carbon dioxide to complex organic molecules, often under mild conditions. nih.govresearchgate.net The choice of ligand paired with the cobalt precursor is crucial for achieving the desired reactivity and selectivity. nih.gov Research has shown that multidentate phosphine (B1218219) ligands, such as tridentate or tetradentate ones, are particularly effective in stabilizing the cobalt center and promoting the catalytic process. nih.gov Some cobalt catalysts operate through classic organometallic mechanisms involving cobalt-hydride intermediates, while others may proceed via radical pathways, especially in olefin hydrogenation. nih.gov

Cobalt-catalyzed esterification provides a direct route to esters from various starting materials. A system using a Co(II) catalyst with trifluoroacetic acid (TFA) as a co-catalyst effectively facilitates the oxidative esterification of aldehydes with alcohols, using tert-butyl hydroperoxide as the oxidant. researchgate.net Mechanistic studies of such reactions suggest the involvement of a Co(III) intermediate. researchgate.net Additionally, cobalt carbonyl species, which can be generated from cobalt(II) salts, are capable of catalyzing the carbonylation of aryl halides to produce esters and aromatic acids under mild conditions. researchgate.net

Table 1: Selected Catalytic Applications of this compound Precursors

| Reaction Type | Substrate(s) | Product(s) | Catalyst System Example | Ref |

|---|---|---|---|---|

| CO₂ Hydrogenation | Carbon Dioxide, H₂ | Formates | Co(BF₄)₂·6H₂O / Tetraphos | nih.gov |

| Oxidative Esterification | Aldehydes, Alkanols | Esters | Co(II) / CF₃COOH | researchgate.net |

| Olefin Hydrogenation | Terminal Alkenes, H₂ | Alkanes | Co(II) complex with DHP ligand | nih.gov |

| Carbonylation | Aryl Halides, CO, Alcohol | Aromatic Esters | Cobalt Carbonyl Species | researchgate.net |

Mechanistic Investigations of this compound Catalysis

Role as an Electron Mediator and Facilitation of Electron Transfer Processes

A fundamental aspect of catalysis by cobalt complexes, including those derived from this compound, is the ability of the cobalt ion to act as an efficient electron mediator. This function is rooted in the accessibility of multiple oxidation states for cobalt (commonly Co(I), Co(II), and Co(III)). The capacity of the cobalt center to readily undergo changes in its oxidation state facilitates electron transfer processes that are crucial for catalytic cycles.

Formation and Reactivity of Transient Intermediates (e.g., Cobalt Hydrides, Alkyl Complexes, Cobalt(I) Species)

Mechanistic studies of cobalt-catalyzed reactions have identified several key transient intermediates that dictate the reaction pathway and product formation. The nature of these intermediates is highly dependent on the reaction conditions and the ligand environment around the cobalt center.

Cobalt(I) Species: The reduction of a Co(II) precursor often leads to the formation of a highly reactive Co(I) intermediate. nih.gov This species is a potent nucleophile and reductant. In catalytic proton reduction, the Co(I) species is the active state that reacts with a proton source to generate a cobalt hydride. nih.gov The formation of the Co(I) state can be the rate-determining step in some catalytic cycles and may involve structural reorganization of the complex, such as the loss of a coordinated solvent molecule. nih.gov

Cobalt Hydrides: Cobalt hydride (Co-H) complexes are pivotal intermediates in a vast number of catalytic reactions, especially hydrogenation and hydroformylation. patentdigest.org Both Co(III)-H and Co(II)-H species have been identified or proposed. patentdigest.orgrsc.org For instance, in the electrocatalytic production of hydrogen, transient Co(III)H and Co(II)H intermediates are formed. patentdigest.org The reactivity of these hydrides is critical; they can transfer a hydride to a substrate, as seen in the hydrogenation of CO₂, or react with protons to release H₂. researchgate.netrsc.org The stability and reactivity of these cobalt hydrides are finely tuned by the ligand framework. In some systems, the H-transfer from a cobalt hydride to a monomer is a low-barrier process, favoring catalytic chain transfer. rsc.org

Alkyl Complexes: In reactions involving olefins or alkyl halides, transient alkyl-cobalt intermediates can be formed. rsc.org For example, in some hydrogenation reactions, radical pathways may lead to the formation of alkyl radicals that interact with the cobalt center. nih.gov In cross-coupling reactions, such as alkylarylation, stereospecific alkyl-cobalt-aryl intermediates are proposed, which are stabilized by the ligand architecture before undergoing reductive elimination to form the final product. rsc.org The stability of these alkyl complexes is crucial to prevent side reactions like β-hydride elimination.

Influence on Reaction Pathways and Activation Energy

Cobalt catalysts, including those prepared from this compound, exert a profound influence on reaction kinetics by providing alternative reaction pathways with lower activation energies. The presence of the catalyst introduces new elementary steps involving the various cobalt intermediates, which are energetically more favorable than the uncatalyzed reaction.

For example, in CO₂ hydrogenation, density functional theory (DFT) studies have shown that the cobalt monohydride complex is the active species, and the rate-determining step is the hydrogenation of CO₂ itself, with a calculated activation energy (ΔG‡) of 20.9 kcal/mol. rsc.org These computational studies can also elucidate competing pathways; for instance, a direct hydride transfer mechanism was found to have a higher activation barrier (23.3 kcal/mol) than a reductive elimination mechanism. rsc.org

Electrochemical Behavior and Advanced Redox Chemistry

Cyclic Voltammetry Studies of Cobalt(II) Tetrafluoroborate (B81430) Hexahydrate and Its Derivatives

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of chemical species. In the study of cobalt(II) tetrafluoroborate hexahydrate and its related complexes, CV provides critical insights into their electrochemical properties.

Research into the analysis of Cobalt(II) ions using cyclic voltammetry has identified optimal parameters for achieving accurate and reliable results. piscience.org A study determined that for the analysis of Co(II) in solution, a voltage range of +0.75 V to -1.5 V and a scan rate of 200 mV/s at a pH of 7 are ideal measurement conditions. piscience.orgresearchgate.net The scan rate, in particular, was found to significantly influence the peak currents; increasing the scan rate from 25 mV/s to 200 mV/s led to an increase in both the anodic and cathodic peak currents. researchgate.net However, a further increase to 250 mV/s resulted in a decrease in these currents, indicating that 200 mV/s is the optimal rate for this specific system. researchgate.net

The electrochemical behavior of derivatives, such as cobalt(II) macrocyclic complexes prepared from cobalt(II) tetrafluoroborate, has also been extensively studied. For instance, a series of cobalt(II) complexes based on a planar macrocyclic ligand derived from 2,9-di(1-methylhydrazino)-1,10-phenanthroline and 2,6-diacetylpyridine (B75352) have been prepared and analyzed. rsc.org In acetonitrile (B52724), one such complex, [Co(L)(H₂O)₂][BF₄]₂, exhibits a reversible reduction wave with a half-wave potential (E½) of -1.43 V. rsc.org The addition of trimethyl phosphite (B83602) (P(OCH₃)₃) shifts this potential to -1.199 V, demonstrating the influence of axial ligands on the electrochemical properties of the cobalt center. rsc.org

Further studies on cobalt(II) dithiocarbamate (B8719985) complexes have shown a single redox couple within the voltage range of 0.52 V to 1.12 V. electrochemsci.org The linear relationship observed in the plot of the square root of the scan rate versus the peak current in these studies suggests that the electron transfer process is diffusion-controlled. electrochemsci.org

Interactive Table: Cyclic Voltammetry Parameters for Co(II) Analysis

| Parameter | Optimal Value | Observation | Reference |

| Voltage Range | +0.75 V to -1.5 V | Suitable range for Co(II) analysis. | piscience.orgresearchgate.net |

| Scan Rate | 200 mV/s | Peak currents increase up to this rate and then decrease. | researchgate.net |

| pH | 7 | Optimal pH for the analysis in aqueous solution. | piscience.orgresearchgate.net |

Detailed Analysis of Electron Transfer Processes and Oxidation State Transitions

The electrochemistry of cobalt is characterized by the accessibility of multiple oxidation states, primarily Co(II) and Co(III). docbrown.info this compound serves as a precursor for many cobalt complexes where these electron transfer processes are fundamental to their function. The cobalt ion within this compound is in the +2 oxidation state and can readily participate in redox reactions, facilitating electron transfer which is a key aspect of its catalytic activity.

The most common transition is the oxidation of Co(II) to Co(III). The stability of the Co(III) state is often enhanced by the presence of specific ligands. docbrown.info In the absence of strongly coordinating ligands, the hexa-aqua cobalt(III) ion is highly unstable. However, in the presence of ligands like ammonia, the hexaamminecobalt(III) complex is readily formed and is significantly more stable. docbrown.info

Electrochemical studies provide quantitative data on these transitions. For example, cyclic voltammetry of certain cobalt(II) dithiocarbamate complexes reveals a single, quasi-reversible, one-electron transfer process corresponding to the Co(II)/Co(III) redox couple. electrochemsci.org This indicates a straightforward oxidation and reduction between the +2 and +3 oxidation states centered at the metal. electrochemsci.org The process involves the cobalt center being oxidized from Co(II) to Co(III) and subsequently reduced back. electrochemsci.org The ability of dithiocarbamate ligands to stabilize metal ions in different oxidation states is crucial for their rich electrochemistry. electrochemsci.org

The addition of different ligands can significantly alter the potential at which these electron transfers occur. As noted previously, the reduction of a cobalt(II) macrocyclic complex shifted from -1.43 V to -1.199 V upon the addition of trimethyl phosphite, which led to the stabilization and isolation of a cobalt(I) derivative. rsc.org This demonstrates that the ligand environment not only influences the Co(II)/Co(III) transition but can also facilitate access to less common oxidation states like Co(I).

Interactive Table: Redox Potentials of Cobalt Complexes

| Complex Type | Redox Couple | Potential (V) | Observation | Reference |

| Macrocyclic Co(II) Complex | Co(II)/Co(I) | -1.43 | Reversible reduction in acetonitrile. | rsc.org |

| Macrocyclic Co(II) with P(OCH₃)₃ | Co(II)/Co(I) | -1.199 | Potential shifts upon ligand addition, stabilizing Co(I). | rsc.org |

| Co(II) Dithiocarbamate | Co(II)/Co(III) | 0.52 to 1.12 | Quasi-reversible one-electron transfer. | electrochemsci.org |

Research into Applications in Energy Storage and Related Electrochemical Systems (e.g., Electrolyte in Batteries)

The versatility of this compound also allows it to be used as a precursor in the synthesis of advanced materials for energy storage. For example, it can be employed in the creation of cobalt-based catalysts and nanoparticles which are relevant for developing high-performance coatings and magnetic materials used in various components of energy systems. chemimpex.com

While specific details on the performance metrics in particular battery chemistries are part of ongoing research, the fundamental characteristics of this compound, such as its good solubility in polar solvents and its well-defined redox behavior, underpin its potential in this field. chemimpex.com The ability of the cobalt ion to cycle between oxidation states is the core principle that enables its function in electrochemical energy storage, analogous to its role in catalysis and other redox-based processes.

Applications in Advanced Materials Science and Nanotechnology

Precursor Role in the Synthesis of Cobalt Nanoparticles

Cobalt(II) tetrafluoroborate (B81430) hexahydrate is recognized for its role as a precursor in the synthesis of cobalt nanoparticles. chemimpex.com The production of these nanoparticles often involves chemical reduction methods where a cobalt salt is reduced in a solution. While various cobalt salts can be used, the choice of precursor can influence the properties of the resulting nanoparticles.

The general synthesis process involves dissolving the cobalt precursor, such as cobalt(II) tetrafluoroborate hexahydrate, in a suitable solvent. A reducing agent is then introduced to reduce the cobalt ions to elemental cobalt, leading to the nucleation and growth of nanoparticles. nih.gov Factors such as precursor concentration, reaction temperature, and the type of reducing and capping agents can be adjusted to control the size, shape, and composition of the cobalt nanoparticles. escholarship.org The ability to fine-tune these parameters is crucial for developing nanoparticles with specific properties tailored for various applications. nih.gov

Development of Magnetic Materials

The compound is instrumental in the development of advanced magnetic materials due to cobalt's intrinsic ferromagnetic properties. chemimpex.comamericanelements.com

This compound is used to create materials with significant magnetic properties. chemimpex.com Cobalt is a key element in producing magnetic materials because the spin of its electrons can align to create a large-scale net magnetic moment. core.ac.uk Researchers can modify the magnetic properties of materials like iron oxide nanoparticles by doping them with cobalt ions. researchgate.net

Doping magnetite (Fe₃O₄) nanoparticles with cobalt to form CoₓFe₃₋ₓO₄ can significantly increase the material's magnetocrystalline anisotropy. researchgate.netnih.gov This enhancement is due to the substitution of Fe²⁺ ions with Co²⁺ ions within the spinel structure, which leads to stronger magnetic properties. nih.gov The magnetic behavior, including saturation magnetization and coercivity, can be tailored by controlling the cobalt content and the particle size of the nanoparticles. nih.gov

Magnetic Properties of Cobalt-Doped Nanoparticles

| Property | Description | Effect of Cobalt Doping | Reference |

|---|---|---|---|

| Magnetocrystalline Anisotropy | The directional dependence of a material's magnetic properties. | Increases with cobalt doping in magnetite nanoparticles. | researchgate.netnih.gov |

| Saturation Magnetization (Mₛ) | The maximum magnetic moment per unit volume or mass for a magnetic material. | Can be tuned, with a maximum value observed at a specific cobalt content (x=0.7). | nih.gov |

| Coercivity (Hₙ) | The intensity of the applied magnetic field required to reduce the magnetization of a ferromagnetic material to zero. | Follows a similar trend to saturation magnetization, peaking at a specific cobalt content. | nih.gov |

The magnetic materials derived from cobalt precursors are relevant to the burgeoning fields of quantum computing and spintronics. core.ac.ukyoutube.com Spintronics, or spin-based electronics, utilizes the intrinsic spin of electrons to carry information, offering potential for higher speeds and lower power consumption compared to conventional electronics. core.ac.ukyoutube.com

Cobalt is a critical material in spintronics due to its ferromagnetic nature. core.ac.uk Devices like spin valves and magnetic tunnel junctions often incorporate layers of magnetic materials like cobalt. core.ac.uk In the context of quantum computing, the quantum nature of an electron's spin allows it to be used as a quantum bit, or qubit, the fundamental unit of quantum information. youtube.comyoutube.com Magnetic molecules, which can be synthesized using cobalt compounds, can act as tiny memory units and are being explored for their potential in quantum technologies. youtube.com The development of hybrid materials, such as single-molecule magnets on superconductive surfaces, represents a new frontier for quantum information technologies. youtube.com

Research in High-Performance Coatings and Functional Materials

This compound contributes to the creation of high-performance coatings and other functional materials. chemimpex.com The incorporation of cobalt into various materials can enhance their physical and chemical properties. For instance, cobalt-containing coatings can offer improved hardness, wear resistance, and corrosion resistance. The versatility of the compound allows for its use in formulating specialty chemicals that require precise control over their composition and properties. chemimpex.com

Cobalt-Doped Systems for Biomedical Imaging and Catalysis

Cobalt-doped nanoparticle systems are subjects of intense research for biomedical applications and catalysis. chemimpex.comresearchgate.net Due to their strong magnetic properties, cobalt-doped iron oxide nanoparticles are being investigated as contrast agents in magnetic resonance imaging (MRI) and as heating agents in magnetic hyperthermia for cancer therapy. researchgate.netnih.gov

In catalysis, this compound serves as a catalyst in various chemical reactions, especially in organic synthesis, where it can accelerate reaction rates and improve product yields. chemimpex.com The catalytic activity of cobalt nanoparticles is also an area of significant interest.

NO₂-sensing in porphyrin nanotubes

A notable application of cobalt is in the field of chemical sensors, specifically for the detection of nitrogen dioxide (NO₂). Research has demonstrated that nanotubes made from cobalt porphyrin (p-HTClPPCo) are highly effective gas sensors. americanelements.comnih.gov

These cobalt-containing nanotubes are prepared using a template method with anodized alumina (B75360) oxide. americanelements.comnih.gov When tested for NO₂ sensing, the p-HTClPPCo nanotubes exhibit excellent sensitivity, selectivity, and reproducibility. nih.gov Compared to their metal-free counterparts, the cobalt porphyrin nanotubes show significantly faster response and recovery times and can detect NO₂ at lower concentrations, with a detection limit as low as 500 parts per billion (ppb). americanelements.comnih.gov This enhanced performance opens new possibilities for the development of highly sensitive gas-sensing devices. nih.gov

NO₂ Sensing Performance of Porphyrin Nanotubes

| Nanotube Material | Key Performance Metric | Finding | Reference |

|---|---|---|---|

| Cobalt Porphyrin (p-HTClPPCo) | Response/Recovery | Faster characteristics compared to metal-free nanotubes. | nih.gov |

| Cobalt Porphyrin (p-HTClPPCo) | Detection Limit | Lower detection limit (up to 500 ppb). | americanelements.comnih.gov |

| Metal-Free Porphyrin (p-HTClPP) | Sensitivity | Shows excellent sensitivity, but outperformed by the cobalt-containing version. | nih.gov |

Theoretical and Computational Investigations on Cobalt Ii Tetrafluoroborate Hexahydrate Systems

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of the [Co(H₂O)₆]²⁺ cation. These methods solve approximations of the Schrödinger equation to determine the electronic ground state, molecular orbital energies, and the distribution of electron density within the complex.